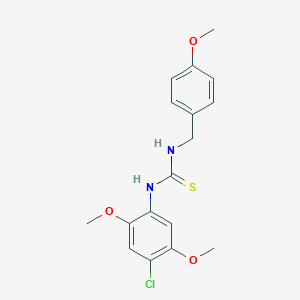
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea, also known as 25C-NBOMe, is a synthetic phenethylamine derivative that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the family of N-benzylphenethylamines and is structurally similar to other psychedelic substances such as LSD and mescaline. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin and has since been used in various scientific research studies.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor. This results in the activation of various signaling pathways in the brain, leading to altered perception, mood, and cognition. The compound may also interact with other receptors in the brain, such as the dopamine and norepinephrine receptors, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea are similar to other psychedelic substances. It can cause altered perception of time, space, and reality, as well as changes in mood, thought, and emotion. The compound may also cause changes in heart rate, blood pressure, and body temperature. In high doses, it can lead to seizures, respiratory depression, and even death.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the effects of serotonin on the brain. However, its psychoactive effects and potential for toxicity limit its use in certain experiments. Additionally, the compound is illegal in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are many potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea. One area of interest is in understanding the molecular mechanisms underlying its psychoactive effects. This could lead to the development of new treatments for psychiatric disorders such as depression and anxiety. Additionally, research could focus on developing safer and more selective compounds that target the 5-HT2A receptor. Finally, studies could investigate the potential therapeutic benefits of psychedelic substances, including N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea, for a range of mental health conditions.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea involves several steps, starting with the reaction of 2,5-dimethoxyphenethylamine with 4-chlorobenzaldehyde to form the intermediate 4-chloro-2,5-dimethoxybenzaldehyde. This intermediate is then reacted with 4-methoxybenzylamine and thiourea to yield the final product, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have potent psychedelic effects, similar to other substances in its class. Studies have shown that it acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the effects of serotonin in the brain. This receptor is also the primary target of other psychedelic substances such as LSD and psilocybin.
特性
製品名 |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea |
|---|---|
分子式 |
C17H19ClN2O3S |
分子量 |
366.9 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H19ClN2O3S/c1-21-12-6-4-11(5-7-12)10-19-17(24)20-14-9-15(22-2)13(18)8-16(14)23-3/h4-9H,10H2,1-3H3,(H2,19,20,24) |
InChIキー |
XCRGSYKXKPIPCJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2OC)Cl)OC |
正規SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)

![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)








